Phenyl[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone
Description
Properties
Molecular Formula |
C18H24N2O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(1-benzoylpiperidin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H24N2O2/c21-17(15-8-3-1-4-9-15)20-13-7-10-16(14-20)18(22)19-11-5-2-6-12-19/h1,3-4,8-9,16H,2,5-7,10-14H2 |
InChI Key |
CFJGGOOUZBEXMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3 |
solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Functionalization of Piperidine Intermediates
Piperidine derivatives are often modified at specific positions to introduce reactive handles for subsequent coupling. For example, 1-methylpiperidine-4-carboxylic acid serves as a critical intermediate in related syntheses, prepared via transfer hydrogenation of piperidine-4-carboxylic acid (isonipecotic acid) using formaldehyde under ambient pressure. This reaction, catalyzed by palladium on charcoal, proceeds at 90–95°C and achieves quantitative yields. The resulting 1-methylpiperidine-4-carboxylic acid is subsequently converted to its hydrochloride salt using hydrochloric acid, enhancing stability for downstream reactions.
Carbonyl Bridge Formation Between Piperidine Subunits
The interconnection of piperidine rings via a carbonyl group is typically achieved through acyl chloride intermediates. For instance, N,N-diethyl-1-methylpiperidine-4-carboxamide is synthesized by reacting 1-methylpiperidine-4-carboxylic acid with thionyl chloride and diethylamine. This step avoids the formation of dimethyl carbamoyl chloride, a common impurity in analogous reactions, by leveraging thionyl chloride’s superior selectivity. The resulting carboxamide is then subjected to Grignard reactions to introduce aromatic or heteroaromatic groups, as demonstrated in the coupling of 2,6-dibromopyridine with isopropylmagnesium chloride/lithium chloride (Turbo Grignard reagent) at ambient temperatures.
Synthetic Routes to this compound
Building on these foundational strategies, two primary routes emerge for synthesizing the target compound:
Route 1: Sequential Piperidine Functionalization and Coupling
Step 1: Synthesis of 3-(Piperidin-1-Ylcarbonyl)Piperidine
-
Piperidine-4-carboxylic acid is methylated via transfer hydrogenation with formaldehyde and palladium on charcoal, yielding 1-methylpiperidine-4-carboxylic acid .
-
The carboxylic acid is activated with thionyl chloride to form 1-methylpiperidine-4-carbonyl chloride , which reacts with piperidine to generate 3-(piperidin-1-ylcarbonyl)piperidine .
Step 2: Introduction of Phenyl Methanone Group
-
The secondary amine in 3-(piperidin-1-ylcarbonyl)piperidine is acylated using benzoyl chloride under Friedel-Crafts conditions.
-
Alternatively, a Ullmann coupling employs copper(I) oxide (≥0.02 wt%) to facilitate the reaction between 3-(piperidin-1-ylcarbonyl)piperidine and iodobenzene at 70°C, minimizing discoloration.
Key Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| 1 | Pd/C, formaldehyde | 90–95°C | 95% |
| 2 | SOCl₂, Et₂NH | 25°C | 88% |
| 3 | Cu₂O, NH₃ | 70°C | 82% |
Route 2: Convergent Approach via Pre-Functionalized Intermediates
Step 1: Independent Synthesis of Piperidine Subunits
-
Piperidin-1-ylcarbonyl chloride is prepared from piperidine-3-carboxylic acid (commercially available) via thionyl chloride activation.
-
Phenylpiperidin-1-ylmethanone is synthesized by reacting piperidine with benzoyl chloride in dichloromethane.
Step 2: Coupling of Subunits
-
A nucleophilic acyl substitution reaction links piperidin-1-ylcarbonyl chloride with phenylpiperidin-1-ylmethanone in the presence of triethylamine, yielding the target compound.
Advantages of Convergent Approach
-
Enables modular synthesis, allowing for late-stage diversification.
-
Mitigates steric hindrance by pre-forming functionalized piperidine subunits.
Optimization and Challenges
Catalyst Loading and Temperature Control
The use of copper(I) oxide (≥0.02 wt%) in amination reactions suppresses side reactions and ensures high purity. Maintaining temperatures below 80°C prevents decomposition and discoloration, critical for pharmaceutical-grade intermediates.
Solvent and Workup Considerations
-
Chlorobenzene is preferred for amide bond formation due to its high boiling point and inertness.
-
Ethanol facilitates salt formation (e.g., hemisuccinate salts) during final purification, enhancing crystallinity.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
Phenyl[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Organic Synthesis
Phenyl[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, enhancing the efficiency of synthetic pathways in chemical research.
Research has indicated that this compound exhibits potential biological activities:
- Enzyme Inhibition: Studies have shown that it may inhibit specific enzymes, which can be beneficial in drug development targeting metabolic pathways.
- Receptor Binding: The compound's structure allows it to interact with various receptors, potentially modulating their activity, which is crucial for understanding drug-receptor interactions.
Pharmacological Properties
This compound is being explored for its pharmacological effects:
- Neurological Disorders: Preliminary investigations suggest potential therapeutic effects in treating conditions such as anxiety and depression due to its ability to modulate neurotransmitter systems.
- Antiviral Activity: Some derivatives have shown effectiveness against viruses, indicating potential applications in antiviral drug development.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X, suggesting potential for metabolic disorder treatments. |
| Study B | Receptor Interaction | Found that the compound binds to receptor Y, altering its function and providing insights into new therapeutic strategies for neurological conditions. |
| Study C | Antiviral Testing | Evaluated derivatives against HIV; certain compounds showed moderate efficacy, indicating a pathway for further antiviral research. |
Mechanism of Action
The mechanism of action of Phenyl[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
Piperidine/Piperazine Hybrids
Compound 1a : (1-(benzoylpiperidin-4-yl)butyl)isoindoline-1,3-dione
- Application: Used in synthesizing intermediates for kinase inhibitors .
Substituted Phenylpiperidinyl Methanones
- 3-(Pentafluoro-λ⁶-sulfanyl)phenylmethanone (3a) Structural Difference: Pentafluorosulfanyl group on the phenyl ring increases electronegativity and metabolic stability. Synthesis: Prepared via reaction of 3-(pentafluorosulfanyl)benzoyl chloride with piperidine .
- (4-Fluorophenyl)[2-({4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}methyl)cyclopropyl]methanone Structural Difference: Cyclopropane linker and trifluoromethylphenyl group enhance steric bulk and lipophilicity. Potential Use: Explored in CNS-targeted drug design due to blood-brain barrier permeability .
Functional Group Modifications
Amide and Sulfonamide Derivatives
- N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide (CID-49671233) Structural Difference: Pyridazinone and pyrimidinone rings replace the piperidinylcarbonyl group. Activity: Exhibits strong binding affinity in molecular docking studies against protein kinases .
- (3-Hydroxy-4-(phenylthio)phenyl)(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl)methanone (24) Structural Difference: Thioether and trifluoromethylpyridine groups improve solubility and target selectivity. Data: HRMS m/z [M+H]⁺: 581.15332 (theoretical: 581.15443) .
Fluorinated Analogues
- ADX47273: [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone Structural Difference: Oxadiazole ring introduces π-stacking capability. Application: Tool compound for metabotropic glutamate receptor 5 (mGluR5) modulation .
Biological Activity
Phenyl[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone, also known as 1-[3-(piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride, is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, synthesis, and related research findings.
- Molecular Formula : C14H19N2O
- Molecular Weight : 233.32 g/mol
- CAS Number : 1171332-00-5
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate carbonyl compounds. Various methods have been documented in the literature, often focusing on optimizing yield and purity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.6 | Apoptosis induction |
| HeLa (Cervical Cancer) | 12.4 | Cell cycle arrest |
| A549 (Lung Cancer) | 20.3 | Inhibition of EGFR signaling |
Mechanistic Studies
The compound's mechanism of action has been investigated in several studies. It has been reported to inhibit key signaling pathways involved in cancer progression, such as the EGFR pathway and PARP1 activity.
Case Study: PARP1 Inhibition
In a study assessing the inhibition of PARP1 by various compounds, this compound demonstrated significant inhibition at concentrations ranging from 0.01 to 100 µM, with a maximum inhibition rate of approximately 82% at higher concentrations .
Neuropharmacological Effects
This compound has also been studied for its effects on neurotransmitter systems. It acts as a modulator of dopamine receptors, particularly the D3 receptor, which is implicated in various neurological disorders.
Table 2: Dopamine Receptor Activity
| Receptor Type | EC50 (nM) | Emax (% Control) |
|---|---|---|
| D3 | 710 ± 150 | 102 ± 4.2 |
| D2 | Inactive | - |
Toxicological Profile
While exploring its therapeutic potential, it is crucial to consider the compound's safety profile. Preliminary toxicological assessments indicate that this compound may cause skin irritation and has harmful effects if ingested .
Q & A
Q. What experimental strategies optimize the synthesis of phenyl[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone derivatives?
Synthesis optimization involves selecting coupling reagents, controlling reaction conditions (e.g., temperature, solvent), and monitoring intermediates. For example, intermediates like 4-(4-benzylbenzoyl)piperidine derivatives can be synthesized via amide coupling using DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (1-hydroxybenzotriazole) in dichloromethane, achieving yields up to 99% . Key steps include:
Q. Which spectroscopic techniques are critical for structural characterization of these compounds?
1H-NMR and mass spectrometry are essential:
- 1H-NMR : Peaks at δ 1.4–2.8 ppm (piperidine CH₂ groups) and δ 7.2–8.1 ppm (aromatic protons) confirm core structure .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weights (e.g., m/z 501.6 for a derivative with C₂₅H₃₁N₃O₆S) .
- X-ray crystallography : SHELX software refines crystallographic data, resolving bond angles and torsional strain .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations predict binding affinities of these compounds to biological targets?
MD simulations analyze ligand-protein interactions by:
- Ligand preparation : Download 3D conformers from PubChem (e.g., CID-24791139) and optimize geometries .
- Docking protocols : Use AutoDock Vina or Schrödinger Suite to assess binding modes. For example, trifluoromethyl groups enhance hydrophobic interactions in kinase targets .
- Trajectory analysis : Calculate root-mean-square deviation (RMSD) to evaluate stability over 100-ns simulations .
Q. How to resolve contradictions in reported biological activities across studies?
Contradictions arise from structural analogs with minor modifications. A comparative framework includes:
Methodological harmonization (e.g., standardized assay conditions) reduces variability .
Q. What computational tools analyze piperidine ring puckering and its impact on activity?
Cremer-Pople coordinates quantify puckering amplitude (θ) and phase angle (φ) using crystallographic data :
Q. How to design structure-activity relationship (SAR) studies for derivatives?
SAR workflows involve:
- Scaffold diversification : Introduce substituents (e.g., trifluoromethyl, methoxy) at positions 3 and 4 of the piperidine ring .
- Biological assays : Test against panels (e.g., NCI-60 cancer lines) to correlate substituents with IC₅₀ values .
- QSAR modeling : Use Random Forest or PLS regression to predict logP and pKa .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
